molecular formula C17H19N5OS B5492313 N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5492313
M. Wt: 341.4 g/mol
InChI Key: UWTIBOPRYSQRLB-UHFFFAOYSA-N
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Description

“N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of specific reagents and conditions. For example, the synthesis of 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine hydrochloride, a related compound, involves the use of dry ethanol, KSCN, and HCl, followed by reflux at 60°C . The reaction mass is then poured into ice, and the precipitated solid is filtered to afford the crude product .


Molecular Structure Analysis

The molecular structure of thiazole-based compounds is influenced by the substituents on the thiazole ring. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, depending on the substituents on the thiazole ring. For example, compounds with para-substituted electron-withdrawing halogen groups on the phenyl ring showed better antifungal activity against C. albicans .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on the specific compound and its biological target. For example, some thiazole derivatives have shown antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Safety and Hazards

The safety and hazards associated with a specific thiazole derivative would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For specific safety information, one should refer to the material safety data sheet (MSDS) for the compound .

Future Directions

Thiazole derivatives are a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing new thiazole derivatives with different substituents to explore their potential biological activities . Additionally, further studies could investigate the detailed mechanisms of action of these compounds.

properties

IUPAC Name

1-phenyl-N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12(2)17-19-13(11-24-17)8-9-18-16(23)15-10-22(21-20-15)14-6-4-3-5-7-14/h3-7,10-12H,8-9H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTIBOPRYSQRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CCNC(=O)C2=CN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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